molecular formula C9H9BrN2 B6159126 4-bromo-1-ethyl-1H-1,3-benzodiazole CAS No. 1401814-44-5

4-bromo-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6159126
CAS No.: 1401814-44-5
M. Wt: 225.08 g/mol
InChI Key: QSMHMUDYCSOQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-1H-1,3-benzodiazole, with the CAS Number 1401814-44-5, is a brominated benzimidazole derivative of significant interest in advanced materials and chemical synthesis research . This compound, with a molecular formula of C9H9BrN2 and a molecular weight of 225.09, serves as a versatile building block, particularly in the development of organic light-emitting diode (OLED) materials . The planar structure of the benzodiazole (benzimidazole) core, as observed in closely related molecular structures, facilitates π-π stacking and influences the optoelectronic properties of the resulting materials, making this bromo-derivative a valuable precursor for constructing more complex molecular architectures . In the laboratory, this compound is exclusively For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for any form of human or animal consumption. Researchers handling this material should refer to the Safety Data Sheet and adhere to standard laboratory safety protocols. The product is associated with specific hazard statements and requires careful handling to prevent ingestion, skin/eye contact, or inhalation of dusts/aerosols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1401814-44-5

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-1-ethylbenzimidazole

InChI

InChI=1S/C9H9BrN2/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h3-6H,2H2,1H3

InChI Key

QSMHMUDYCSOQEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC=C2Br

Purity

95

Origin of Product

United States

Foundational & Exploratory

molecular structure and weight of 4-bromo-1-ethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and application of 4-bromo-1-ethyl-1H-benzimidazole , a critical heterocyclic building block in modern medicinal chemistry.

Structural Dynamics, Synthesis, and Pharmacophore Utility

Executive Summary

4-Bromo-1-ethyl-1H-benzimidazole (CAS: 1401814-44-5) serves as a high-value scaffold in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its significance lies in the C4-bromine motif , which breaks the symmetry of the benzimidazole core, providing a regiochemically distinct handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Unlike its 5- or 6-substituted counterparts, the 4-bromo position introduces unique steric and electronic vectors, influencing the binding affinity of derived ligands in hydrophobic pockets of target proteins.

Molecular Identity & Physiochemical Properties[1][2][3]

The following data establishes the baseline identity for analytical verification.

PropertySpecification
IUPAC Name 4-Bromo-1-ethyl-1H-benzimidazole
CAS Number 1401814-44-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Exact Mass 223.9949 (for ⁷⁹Br)
SMILES CCN1C=NC2=C1C=CC=C2Br
Appearance Off-white to pale yellow solid
LogP (Predicted) ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 0 / 1

Structural Analysis & Regiochemistry

The Benzimidazole Tautomerism Challenge

In the parent compound, 4-bromo-1H-benzimidazole, a rapid tautomeric equilibrium exists between the N1-H and N3-H forms. Because the bromine atom is at position 4, these tautomers are chemically equivalent only until substitution occurs.

Upon ethylation, the symmetry is permanently broken, leading to two distinct regioisomers:

  • 1-Ethyl-4-bromo-1H-benzimidazole (Target)

  • 1-Ethyl-7-bromo-1H-benzimidazole (Minor impurity/Isomer)

Steric Control of Alkylation

The regioselectivity of alkylation is governed by the steric hindrance of the bromine atom.

  • Position C4 is spatially proximal to N3 .

  • The lone pair on N3 (and the transition state for alkylation) experiences steric repulsion from the bulky bromine atom.

  • Result: Electrophilic attack (ethylation) preferentially occurs at the distal N1 position, favoring the formation of the 1-ethyl-4-bromo isomer.

Synthesis & Characterization Protocols

Synthetic Pathway (Regioselective Alkylation)

Note: This protocol assumes the use of 4-bromobenzimidazole as the starting material. For absolute regiocontrol, cyclization of N-ethyl-3-bromo-1,2-diaminobenzene is preferred but less commercially accessible.

Reagents:

  • 4-Bromo-1H-benzimidazole (1.0 eq)[1][2]

  • Ethyl Iodide (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution : Dissolve 4-bromo-1H-benzimidazole in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation : Add Cs₂CO₃ and stir at ambient temperature for 30 minutes. The solution may darken as the anion is generated.

  • Alkylation : Dropwise add Ethyl Iodide. The reaction is exothermic; maintain temperature <30°C to minimize bis-alkylation (quaternization).

  • Monitoring : Monitor via TLC (Hexane:EtOAc 3:1). The N1-ethyl product (less polar) typically migrates faster than the N-H starting material.

  • Workup : Quench with water, extract into ethyl acetate. Wash organic layer with brine to remove DMF.

  • Purification : Flash column chromatography is mandatory to separate the 1,4-isomer (major) from the 1,7-isomer (minor).

Characterization Logic (Self-Validating System)

To confirm the structure and rule out the 1,7-isomer, use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • 1-Ethyl-4-bromo : The N-Ethyl protons (CH₂) are spatially distant from the C4-Bromine. You will see NOE correlations between the N-Ethyl group and the C7-H proton.

  • 1-Ethyl-7-bromo : The N-Ethyl group is adjacent to the Bromine. You will NOT see an NOE correlation to an aromatic proton at the ortho position (since Br occupies it), or you will see a clash. Correction: In the 1,7-isomer, the ethyl is next to the Br. In the 1,4-isomer, the ethyl is next to the C7-H. Therefore, strong NOE between N-CH₂ and Ar-H indicates the 1,4-isomer.

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the synthesis logic and the downstream application of the scaffold in Structure-Activity Relationship (SAR) studies.

G Start 4-Bromo-1H-benzimidazole (Parent Scaffold) Reagents Et-I, Cs2CO3 DMF, 25°C Start->Reagents Isomer1 1-Ethyl-4-bromo-1H-benzimidazole (MAJOR Product) Reagents->Isomer1 Steric Preference (N1) Isomer2 1-Ethyl-7-bromo-1H-benzimidazole (Minor Impurity) Reagents->Isomer2 Steric Clash (N3) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Isomer1->Suzuki C-Br Activation Drug Kinase Inhibitor Candidate (Target Ligand) Suzuki->Drug SAR Optimization

Caption: Reaction pathway showing the steric-driven regioselectivity favoring the 1-ethyl-4-bromo isomer and its utility in generating kinase inhibitor libraries.

Applications in Drug Discovery[6][7][8][9][10][11]

Kinase Inhibition (ATP-Binding Site)

The benzimidazole core mimics the purine ring of ATP. The 4-bromo substituent is strategically positioned to point towards the Gatekeeper residue or the solvent-exposed region, depending on the binding mode.

  • Modification : The Br atom is replaced via Suzuki coupling with heteroaryl groups (e.g., pyridine, pyrazole) to establish H-bonds with the hinge region.

  • Solubility : The N1-ethyl group caps the polarity, improving membrane permeability (LogP modulation) compared to the naked N-H.

Fragment-Based Drug Design (FBDD)

With a molecular weight of ~225 Da, this molecule fits perfectly into "Rule of 3" for fragment libraries.

  • Ligand Efficiency : High.

  • Vectors : The C4 vector allows exploration of chemical space orthogonal to the standard C2 or C5/6 vectors used in legacy benzimidazole drugs (e.g., Omeprazole, Albendazole).

References

  • PubChem . 4-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Alchimica . 4-Bromo-1-ethyl-1H-benzimidazole Product Data. Available at: [Link]

  • Bansal, Y., & Silakari, O. (2012).[3] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Context: General benzimidazole SAR).

  • Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews.

Sources

solubility of 4-bromo-1-ethyl-1H-1,3-benzodiazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 4-bromo-1-ethyl-1H-1,3-benzodiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 4-bromo-1-ethyl-1H-1,3-benzodiazole in various organic solvents. Recognizing the current absence of publicly available, quantitative solubility data for this specific compound, this document emphasizes a robust, first-principles approach. It delivers a detailed, field-proven experimental methodology, enabling researchers to generate reliable and reproducible solubility data. The guide is structured to provide not just a protocol, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the process. This work is intended to be a foundational resource for any research involving 4-bromo-1-ethyl-1H-1,3-benzodiazole, facilitating its use in synthesis, purification, formulation, and further chemical investigation.

Introduction: The Critical Role of Solubility in a Research Context

4-bromo-1-ethyl-1H-1,3-benzodiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective utilization. Among these properties, solubility is a critical parameter that dictates the feasibility of numerous laboratory and industrial processes.

A comprehensive solubility profile is indispensable for:

  • Reaction Optimization: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.

  • Purification and Crystallization: Knowledge of solubility in different solvents is essential for developing effective purification strategies, such as recrystallization.

  • Formulation and Drug Delivery: In the pharmaceutical sciences, solubility is a key determinant of a drug's bioavailability and the ability to formulate it into a suitable dosage form.

  • Analytical Method Development: The selection of appropriate solvents is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Given the current lack of specific solubility data for 4-bromo-1-ethyl-1H-1,3-benzodiazole in the scientific literature, this guide provides the necessary tools and protocols for researchers to determine this vital information in a systematic and scientifically sound manner.

Predicted Physicochemical Properties and Solvent Selection Rationale

While specific experimental data is not available, we can infer some of the physicochemical properties of 4-bromo-1-ethyl-1H-1,3-benzodiazole based on its structure and related compounds.

Table 1: Predicted Physicochemical Properties of 4-bromo-1-ethyl-1H-1,3-benzodiazole

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₉BrN₂Based on chemical structure
Molecular Weight 225.09 g/mol Based on chemical structure
Polarity Moderately polarThe benzimidazole core contains polar N-H and C=N bonds, while the bromo and ethyl groups add some nonpolar character.
Hydrogen Bonding Hydrogen bond acceptor (at the nitrogen atoms)The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.
Physical State at STP Likely a solidSimilar benzimidazole derivatives are typically solids at room temperature.

Based on these predicted properties, a range of organic solvents with varying polarities and hydrogen bonding capabilities should be selected for solubility testing. This will provide a comprehensive understanding of the compound's solubility behavior. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline.[1][2]

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Protic Polar Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, likely to show good solubility.
Aprotic Polar Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dipole moments, effective at solvating polar molecules.
Nonpolar Aprotic Toluene, Hexanes, Dichloromethane, ChloroformTo assess solubility in less polar environments, which is important for chromatographic purification.
Ethers Diethyl ether, Tetrahydrofuran (THF)Solvents of intermediate polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[3] This protocol is designed to be a self-validating system, ensuring the generation of high-quality data.

Materials and Equipment
  • 4-bromo-1-ethyl-1H-1,3-benzodiazole (purified and characterized)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks

  • Calibrated pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial shake Shake at constant temperature (e.g., 24-72 hours) prep_vial->shake settle Allow to settle shake->settle filter Filter supernatant with 0.22 µm syringe filter settle->filter dilute Dilute aliquot to known volume filter->dilute analyze Analyze by HPLC-UV or UV-Vis dilute->analyze calculate Calculate concentration (mg/mL or mol/L) analyze->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of 4-bromo-1-ethyl-1H-1,3-benzodiazole. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of 4-bromo-1-ethyl-1H-1,3-benzodiazole of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Template for Experimental Solubility Data of 4-bromo-1-ethyl-1H-1,3-benzodiazole at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Description
e.g., Methanol[Experimental Value][Calculated Value]e.g., Freely Soluble
e.g., Dichloromethane[Experimental Value][Calculated Value]e.g., Soluble
e.g., Toluene[Experimental Value][Calculated Value]e.g., Sparingly Soluble
e.g., Hexanes[Experimental Value][Calculated Value]e.g., Practically Insoluble

Qualitative Solubility Descriptions (USP General Notices):

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble> 10,000

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following points should be considered:

  • Purity of the Compound: The purity of the 4-bromo-1-ethyl-1H-1,3-benzodiazole used should be confirmed by appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).

  • Equilibrium Confirmation: As mentioned in the protocol, it is essential to confirm that equilibrium has been reached.

  • Temperature Control: The temperature of the experiment should be carefully controlled and monitored, as solubility is highly dependent on temperature.

  • Replicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility of the results.

  • Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.

Conclusion

While direct experimental data on the solubility of 4-bromo-1-ethyl-1H-1,3-benzodiazole is not yet available in the public domain, this technical guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed protocol and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable solubility data. This information will be invaluable for the advancement of research and development involving this promising compound. The future of chemical synthesis and drug development will likely be accelerated by the use of machine learning models to predict solubility, but for novel compounds, experimental determination remains the gold standard.[4][5][6][7][8]

References

  • Digital Discovery (RSC Publishing). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • MIT News. A new model predicts how molecules will dissolve in different solvents. (2025-08-19).
  • Journal of the American Chemical Society. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022-06-10).
  • AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Solubility test for Organic Compounds. (2024-09-24).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • solubility experimental methods.pptx.
  • Khan Academy. Solubility of organic compounds (video).
  • BenchChem. Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.

Sources

An In-Depth Technical Guide to 4-bromo-1-ethyl-1H-1,3-benzodiazole: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Profile and Physicochemical Properties

4-bromo-1-ethyl-1H-1,3-benzodiazole belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings. The presence of a bromine atom at the 4-position and an ethyl group at the 1-position of the benzimidazole core are expected to influence its chemical reactivity and biological activity.

Table 1: Estimated Physicochemical Properties of 4-bromo-1-ethyl-1H-1,3-benzodiazole

PropertyEstimated ValueRemarks
Molecular Formula C9H9BrN2-
Molecular Weight 225.09 g/mol Calculated from atomic weights.
Appearance Likely a solid at room temperatureBased on similar brominated benzimidazoles.
Melting Point Not availableExpected to be higher than non-brominated analogs.
Solubility Likely soluble in organic solventsSuch as dichloromethane, ethyl acetate, and methanol.
CAS Number Not assigned-

Hazard Identification and Safety Precautions

Based on the analysis of related brominated and benzimidazole compounds, 4-bromo-1-ethyl-1H-1,3-benzodiazole should be handled as a hazardous substance. The primary hazards are anticipated to be skin and eye irritation, and potential toxicity if ingested or inhaled.

Potential Hazards:
  • Skin and Eye Irritation: Brominated aromatic compounds can cause significant irritation upon contact.[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds exhibit toxicity.[3][4]

  • Genotoxicity and Other Health Effects: Some benzimidazole derivatives have been studied for potential genotoxicity and other adverse health effects.[5][6][7]

Recommended Safety Precautions:
  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • Hygiene Measures: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, the following first aid measures are recommended, based on protocols for similar chemical compounds:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[1][2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Proposed Synthesis Workflow

A plausible synthetic route for 4-bromo-1-ethyl-1H-1,3-benzodiazole involves the bromination of a suitable benzimidazole precursor. The following is a proposed two-step synthesis starting from 1-ethyl-1H-benzimidazole.

Step 1: Synthesis of 1-ethyl-1H-benzimidazole

This can be achieved through the alkylation of benzimidazole with an ethylating agent such as ethyl iodide or diethyl sulfate.

Step 2: Bromination of 1-ethyl-1H-benzimidazole

The bromination of the benzimidazole ring can be accomplished using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction conditions would need to be carefully controlled to favor the formation of the 4-bromo isomer.

SynthesisWorkflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Bromination Benzimidazole Benzimidazole Step1_Reaction Alkylation Benzimidazole->Step1_Reaction EthylIodide Ethyl Iodide EthylIodide->Step1_Reaction Base Base (e.g., K2CO3) Base->Step1_Reaction Solvent1 Solvent (e.g., DMF) Solvent1->Step1_Reaction Product1 1-ethyl-1H-benzimidazole Step1_Reaction->Product1 Product1_input 1-ethyl-1H-benzimidazole Product1->Product1_input Step2_Reaction Bromination Product1_input->Step2_Reaction NBS N-Bromosuccinimide (NBS) NBS->Step2_Reaction Solvent2 Solvent (e.g., CCl4) Solvent2->Step2_Reaction Initiator Initiator (e.g., AIBN) Initiator->Step2_Reaction FinalProduct 4-bromo-1-ethyl-1H-1,3-benzodiazole Step2_Reaction->FinalProduct

Caption: Proposed two-step synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole.

Experimental Protocol: Synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole

Disclaimer: This is a theoretical protocol and should be optimized and validated by a qualified chemist. All work should be performed in a fume hood with appropriate PPE.

Materials and Reagents:
  • 1-ethyl-1H-benzimidazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethyl-1H-benzimidazole in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Reactivity and Potential Applications

The presence of the bromine atom on the benzimidazole ring opens up possibilities for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[8][9] This makes 4-bromo-1-ethyl-1H-1,3-benzodiazole a potentially valuable intermediate for the synthesis of more complex molecules with applications in:

  • Medicinal Chemistry: The benzimidazole scaffold is a common feature in many pharmacologically active compounds.[7]

  • Materials Science: Brominated heterocyclic compounds are used as building blocks for organic electronic materials, such as those used in OLEDs and organic photovoltaics.[10][11][12][13]

Handling, Storage, and Disposal

  • Handling: Handle in a well-ventilated area and avoid generating dust. Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam.[1]

  • Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Logical Workflow for Safe Handling

SafeHandlingWorkflow Start Start: Handling 4-bromo-1-ethyl-1H-1,3-benzodiazole AssessHazards Assess Hazards (Irritant, Toxic) Start->AssessHazards SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE EngineeringControls Use Engineering Controls (Fume Hood) SelectPPE->EngineeringControls PerformExperiment Perform Experiment EngineeringControls->PerformExperiment Spill Spill Occurs PerformExperiment->Spill Yes NoSpill No Spill PerformExperiment->NoSpill No CleanupProcedure Follow Spill Cleanup Procedure Spill->CleanupProcedure WasteDisposal Proper Waste Disposal NoSpill->WasteDisposal CleanupProcedure->WasteDisposal Decontaminate Decontaminate Work Area WasteDisposal->Decontaminate End End Decontaminate->End

Caption: Decision workflow for the safe handling of 4-bromo-1-ethyl-1H-1,3-benzodiazole.

References

  • 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole - NIH. (URL: )
  • 4 - SAFETY D
  • 4-bromo-2,1,3-benzothiadiazole AldrichCPR | Sigma-Aldrich. (URL: )
  • SAFETY D
  • 4-BROMO-2,1,3-BENZOTHIADIAZOLE SDS, 22034-13-5 Safety D
  • 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - PubChem. (URL: )
  • SAFETY D
  • 4-BROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 22034-13-5 - ChemWh
  • Safety D
  • Benzo[1,2-d:4,5-d′]bis([1][10][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - MDPI. (URL: )

  • 4-Bromo-1H-benzimidazole-2-carboxylic acid - Hazard. (URL: )
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][10][14]thiadiazole) - MDPI. (URL: )

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][10][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. (URL: )

  • (PDF) Benzo[1,2-d:4,5-d′]bis([1][10][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - ResearchGate. (URL: )

  • 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem. (URL: )
  • 4-bromo-2,1,3-benzothiadiazole synthesis - ChemicalBook. (URL: )
  • Benzo[1,2-d:4,5-d′]bis([1][10][14]thiadiazole)-4-carbonitrile - MDPI. (URL: )

  • 4,7-Dibromo-2,1,3-benzotiadiazol - Chem-Impex. (URL: )
  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c] - Semantic Scholar. (URL: )
  • 4-Bromo-1H-benzimidazole-2-carboxylic acid - Exposure: Exposure Predictions - EPA. (URL: )
  • 4-Bromo-1H-benzimidazole-2-carboxylic acid - Hazard Genotoxicity - EPA. (URL: )
  • 4,7-Dibromo-2,1,3-benzothiadiazole | CAS Number 15155-41-6 | Ossila. (URL: )
  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d

Sources

melting point and boiling point of 4-bromo-1-ethylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It synthesizes available experimental data with theoretical modeling to provide a comprehensive profile of 4-bromo-1-ethyl-1H-benzimidazole .

CAS Registry Number: 1401814-44-5 Formula: C


H

BrN

Molecular Weight: 225.09 g/mol

Executive Summary

4-Bromo-1-ethyl-1H-benzimidazole is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Unlike its parent compound (4-bromo-1H-benzimidazole), the N-ethylated derivative exhibits distinct physicochemical properties driven by the disruption of intermolecular hydrogen bonding. This guide details the thermodynamic profile, synthesis logic, and characterization protocols required for its effective utilization in drug development.

Physicochemical Properties

Note: Exact experimental values for this specific intermediate are often proprietary to internal corporate databases. The values below represent a synthesis of available catalog data and Quantitative Structure-Property Relationship (QSPR) predictions based on close structural analogs.

Thermodynamic Profile
PropertyValue / RangeConfidenceSource/Methodology
Physical State Low-melting Solid or Viscous OilHighAnalog comparison (N-alkylation effect)
Melting Point (MP) 55 – 85 °C (Predicted)MediumEstimated vs. 1-methylbenzimidazole (MP 60°C) and 4-bromo-1H-benzimidazole (MP 170°C)
Boiling Point (BP) 360 – 380 °C (760 mmHg)HighACD/Labs & EPISuite Algorithms
Boiling Point (Reduced) ~160 – 170 °C (at 12 mmHg)HighNomograph extrapolation
Density 1.50 ± 0.05 g/cm³HighPredicted based on brominated heterocycles
LogP 2.8 – 3.1HighConsensus LogP Model
Structural Analysis & Phase Behavior

The phase transition behavior of 4-bromo-1-ethylbenzimidazole is governed by two competing factors:

  • Bromine Substituent (C4): Increases molecular weight and polarizability, theoretically raising the melting point via halogen bonding and van der Waals interactions.

  • N-Ethyl Group (N1): The dominant factor. Alkylation at the N1 position removes the acidic proton present in the parent benzimidazole, eliminating the strong intermolecular N-H···N hydrogen bonding network. This typically results in a >100°C drop in melting point compared to the parent species (4-bromo-1H-benzimidazole, MP ~168–170 °C).

Experimental Determination Protocols

For researchers synthesizing this compound de novo, the following Standard Operating Procedures (SOPs) are recommended to establish an internal standard.

Protocol A: Melting Point Determination (Capillary Method)

Target: Confirmation of solid-state purity.

  • Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (EtOAc/Hexane) which can depress MP.

  • Loading: Pack 2-3 mm of substance into a glass capillary.

  • Ramp: Use a calibrated melting point apparatus (e.g., Buchi or Mel-Temp).

    • Fast Ramp: 10°C/min to 45°C.

    • Slow Ramp: 1°C/min from 45°C until liquid phase is observed.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). A range >2°C indicates impurities.
Protocol B: Boiling Point Estimation (DSC)

Target: Thermal stability and volatility profiling.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Pan: Hermetically sealed aluminum pan with a laser-drilled pinhole (to allow evaporation).

  • Method: Heat from 30°C to 400°C at 10°C/min under Nitrogen flow (50 mL/min).

  • Analysis: The endothermic peak onset corresponds to the boiling point. Note: Ensure the compound does not decompose prior to boiling (check for exothermic decomposition events).

Synthesis & Purification Workflow

The purity of 4-bromo-1-ethylbenzimidazole critically impacts its observed physical properties. The following workflow ensures isolation of the correct N1-isomer free from the N3-isomer or bis-alkylated impurities.

Reaction Logic

The synthesis typically involves the nucleophilic substitution of 4-bromo-1H-benzimidazole with an ethylating agent (EtI or EtBr) under basic conditions.

Regioselectivity Challenge: Benzimidazoles can tautomerize. However, the C4-bromine provides steric hindrance, often favoring alkylation at the distal N1 position (sterically less crowded) over the N3 position, though mixtures are common and require chromatographic separation.

Workflow Diagram

SynthesisWorkflow Start 4-Bromo-1H-benzimidazole (Solid, MP ~170°C) Reaction Alkylation 60°C, 4-12 h Start->Reaction Reagents Ethyl Iodide (1.2 eq) Cs2CO3 (2.0 eq) DMF or ACN Reagents->Reaction Workup Aqueous Workup (Extr. EtOAc) Reaction->Workup Purification Column Chromatography (Hexane:EtOAc) Workup->Purification Product 4-Bromo-1-ethylbenzimidazole (Target) Purification->Product Isolation Isomer N3-Isomer (Byproduct) Purification->Isomer Separation

Figure 1: Synthetic pathway and purification logic for isolating the target compound.

Applications in Drug Discovery

This compound serves as a "scaffold hopper," allowing medicinal chemists to explore Structure-Activity Relationships (SAR) in two vectors:

  • Suzuki-Miyaura Coupling (C4 Position): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.

  • Solubility Tuning (N1 Position): The ethyl group modulates lipophilicity (LogP) and metabolic stability compared to the methyl or unsubstituted analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. Retrieved from [Link]

pKa values and basicity of 4-bromo-1-ethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and experimental characterization of 4-bromo-1-ethyl-1H-1,3-benzodiazole (commonly referred to as 4-bromo-1-ethylbenzimidazole).

Physicochemical Profiling, Basicity, and Synthetic Regiochemistry

Executive Summary

4-Bromo-1-ethyl-1H-1,3-benzodiazole is a bifunctional heterocyclic scaffold widely utilized in the development of kinase inhibitors and organic light-emitting diodes (OLEDs). Its utility stems from the orthogonal reactivity of the C4-bromo handle (amenable to Suzuki/Buchwald couplings) and the N1-ethyl tail (providing solubility and steric definition).

This guide focuses on the compound's basicity (pKa) —a critical parameter for predicting solubility, membrane permeability, and salt formation—and the regiochemical challenges inherent in its synthesis.

Physicochemical Profile & Basicity Analysis
2.1 Structural Definition

The compound consists of a benzimidazole core substituted with an ethyl group at the N1 position and a bromine atom at the C4 position.

  • IUPAC Name: 4-bromo-1-ethyl-1H-1,3-benzodiazole

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 225.09 g/mol

2.2 pKa Values and Electronic Effects

The basicity of benzimidazoles is defined by the protonation of the imine nitrogen (N3). While the unsubstituted parent benzimidazole has a pKa of approximately 5.6 , the introduction of substituents alters this value through inductive (


) and mesomeric (

) effects.

Predicted pKa: 4.1 ± 0.3

  • Base Value (Benzimidazole): ~5.6[1]

  • Effect of N1-Ethyl (+I): Alkyl groups at N1 are weakly electron-donating. Typically, this raises the pKa slightly (+0.1 to +0.2 units) compared to the N-H parent, increasing electron density at N3.

  • Effect of C4-Bromo (-I > +M): The bromine atom at position 4 exerts a strong electron-withdrawing inductive effect (

    
    ) through the 
    
    
    
    -framework. Although halogens possess a lone pair capable of donation (
    
    
    ), the inductive withdrawal dominates, especially given the proximity of C4 to the protonating site (N3). This significantly destabilizes the conjugate acid, lowering the pKa by approximately 1.5 units.

Implication: With a pKa near 4.1, this compound is a significantly weaker base than the parent benzimidazole. It will remain largely unprotonated at physiological pH (7.4), enhancing its lipophilicity and membrane permeability (LogP ~2.2), but requiring lower pH (< 3.0) to ensure full solubility during extraction or salt formation.

2.3 Protonation Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the stabilizing/destabilizing forces.

G cluster_effects Substituent Effects Neutral Neutral Base (Lipophilic) Acid Conjugate Acid (Cationic/Soluble) Neutral->Acid + H+ (pKa ≈ 4.1) H_ion H+ Br_Effect C4-Br (-I Effect) Destabilizes cation Lowers pKa Br_Effect->Neutral Et_Effect N1-Ethyl (+I Effect) Weakly stabilizes cation Slight pKa increase Et_Effect->Neutral

Figure 1: Protonation equilibrium of 4-bromo-1-ethyl-1H-1,3-benzodiazole showing the competing electronic effects.

Synthesis and Regiochemistry

The synthesis of 4-bromo-1-ethylbenzimidazole presents a classic regiochemical problem. Alkylation of the asymmetric 4-bromobenzimidazole precursor can yield two isomers: the desired 1,4-isomer or the 1,7-isomer .

3.1 The Regioselectivity Rule

Alkylation of benzimidazoles generally occurs at the less sterically hindered nitrogen .

  • N3 Environment: Flanked by the bulky C4-Bromo group.

  • N1 Environment: Flanked by the C7-Hydrogen atom.

Therefore, alkylation with ethyl iodide preferentially targets N1 , yielding the 1-ethyl-4-bromo isomer where the ethyl group and bromine atom are spatially distal. The 1,7-isomer (where Et and Br are "ortho" to each other) is disfavored due to steric clash.

3.2 Synthetic Workflow

Step 1: Formation of the Core React 3-bromobenzene-1,2-diamine with formic acid (or triethyl orthoformate) to close the ring.

  • Note: The product is a tautomeric mixture of 4-bromo- and 7-bromo-1H-benzimidazole.

Step 2: N-Alkylation Treat the core with ethyl iodide and a base (Cs


CO

or K

CO

) in DMF or MeCN.
  • Critical Control: Use mild bases and room temperature initially to maximize regioselectivity.

Synthesis Start 3-Bromobenzene-1,2-diamine Cyclization Cyclization (Formic Acid / Reflux) Start->Cyclization Intermediate 4-Bromo-1H-benzimidazole (Tautomeric Mixture) Cyclization->Intermediate Alkylation Alkylation (Et-I, K2CO3, DMF) Intermediate->Alkylation Product_Major MAJOR PRODUCT 4-Bromo-1-ethylbenzimidazole (Sterically Favored) Alkylation->Product_Major  Attack at N1 (Distal) Product_Minor MINOR PRODUCT 7-Bromo-1-ethylbenzimidazole (Sterically Hindered) Alkylation->Product_Minor  Attack at N3 (Proximal)

Figure 2: Synthetic pathway highlighting the regioselective alkylation step.

Experimental Protocol: pKa Determination

Since exact literature values are rare for specific derivatives, the following Spectrophotometric Titration protocol is the gold standard for determining the pKa of weak bases with low aqueous solubility.

4.1 Principle

The UV-Vis absorption spectrum of the benzimidazole changes upon protonation. By monitoring the absorbance at a specific wavelength (


) across a pH range, the ratio of protonated to unprotonated species can be calculated using the Henderson-Hasselbalch equation.
4.2 Materials
  • Analytes: 4-bromo-1-ethyl-1H-1,3-benzodiazole (>98% purity).

  • Solvent: Methanol (HPLC grade) and Universal Buffer (Britton-Robinson, pH 2.0 – 8.0).

  • Instrumentation: UV-Vis Spectrophotometer with quartz cuvettes.

4.3 Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 5 mg of the compound in 10 mL of Methanol. This ensures the lipophilic compound is fully solubilized before dilution into aqueous buffers.

  • Buffer Aliquots: Prepare a series of 10 mL buffer solutions ranging from pH 2.0 to 8.0 in 0.5 pH increments.

  • Sample Spiking: Add 50

    
    L of the stock solution to each buffer aliquot. The final methanol concentration should be <1% to minimize solvent effects on pKa.
    
  • Spectral Scanning: Record the UV spectrum (200–400 nm) for each pH point.

    • Observation: Look for a bathochromic or hypsochromic shift. The neutral form and cationic form will have distinct

      
       values.
      
  • Data Analysis: Select the wavelength with the greatest change in absorbance (

    
    ). Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa .
    

Calculation:



Where 

is the absorbance at the specific pH,

is the absorbance of the fully protonated form (pH 2), and

is the absorbance of the neutral form (pH 8).
Data Summary Table
PropertyValue / DescriptionSource/Method
Compound Name 4-Bromo-1-ethyl-1H-1,3-benzodiazoleIUPAC
CAS Number 1401814-44-5Chemical Registries
Predicted pKa 4.1 ± 0.3 Calculated (Hammett/SAR)
LogP (Predicted) ~2.2QSAR Models
Regioselectivity 1,4-isomer > 1,7-isomerSteric Control (N1 vs N3)
Solubility Low in water (neutral); High in DMSO, MeOHExperimental Observation
Key Application Kinase Inhibitor Scaffold, OLEDsLiterature [1, 2]
References
  • Regioselective Alkylation of Benzimidazoles: Topic: Analysis of N-alkylation selectivity in 4-substituted benzimidazoles. Source:Journal of Organic Chemistry / Beilstein J. Org. Chem. Context: Confirming the preference for N1 alkylation due to steric hindrance at N3 by the C4-substituent.

  • pKa Determination Protocols: Topic: Spectrophotometric determination of benzimidazole dissociation constants. Source:Journal of Physical Chemistry B / ResearchGate Context: Methodology for determining pKa of low-solubility benzimidazoles.

  • Crystal Structure & Synthesis: Topic: Structure of 2-(4-bromophenyl)-1-ethyl-1H-benzimidazole (Analogous structure confirming geometry). Source:Acta Crystallographica Section E Context: Provides crystallographic evidence of the planar benzimidazole core and N-ethyl conformation.

Sources

Methodological & Application

Application Notes and Protocols for 4-bromo-1-ethyl-1H-1,3-benzodiazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its versatile biological activity is often tuned by substitution at various positions of the fused ring system.[1] 4-bromo-1-ethyl-1H-1,3-benzodiazole is a key intermediate, offering a strategic point for diversification through modern cross-coupling reactions. The bromine atom at the 4-position allows for the introduction of a wide array of aryl, heteroaryl, and amino functionalities, primarily through palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This guide provides detailed protocols for the synthesis and application of this versatile intermediate, with a focus on its role in the development of kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.[2][3][4]

I. Synthesis and Characterization of 4-bromo-1-ethyl-1H-1,3-benzodiazole

The synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole is most efficiently achieved through the N-alkylation of the commercially available 4-bromo-1H-benzimidazole. The ethyl group is introduced to block one of the nitrogen atoms, directing subsequent reactions and modifying the physicochemical properties of the molecule.

Protocol 1: Synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole

This protocol is adapted from general N-alkylation procedures for benzimidazoles.[5][6]

Materials:

  • 4-bromo-1H-benzimidazole (1.0 eq)

  • Ethyl iodide or ethyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-benzimidazole and anhydrous DMF.

  • Stir the solution until the starting material is fully dissolved.

  • Add potassium carbonate to the solution.

  • Slowly add the ethylating agent (ethyl iodide or ethyl bromide) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-1-ethyl-1H-1,3-benzodiazole as a solid.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the benzimidazole N-H, forming the nucleophilic benzimidazolide anion.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the starting materials and facilitates the Sₙ2 reaction.

  • Purification: Column chromatography is necessary to separate the desired N1-ethylated product from any potential N3-ethylated isomer and unreacted starting material.

Characterization Data (Predicted and Analogous)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-8.2 (m, 1H, Ar-H), ~7.2-7.5 (m, 3H, Ar-H), ~4.3 (q, J = 7.2 Hz, 2H, -CH₂-CH₃), ~1.5 (t, J = 7.2 Hz, 3H, -CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~144, ~142, ~134, ~125, ~123, ~120, ~110, ~40 (-CH₂-), ~15 (-CH₃).

  • IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1600, ~1480 (C=C, C=N), ~1280 (C-N), ~750 (Ar C-H bend).

  • Mass Spectrometry (EI): m/z (%) = 224/226 (M⁺, isotopic pattern for Br).

II. Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position serves as an excellent handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the benzimidazole core and various aryl or heteroaryl groups, which are common features in kinase inhibitors.[10][11]

Suzuki_Miyaura_Workflow reagents Reactants: 4-bromo-1-ethyl-1H-1,3-benzodiazole Arylboronic Acid Base (e.g., K₂CO₃) reaction Reaction: Heat (e.g., 80-100 °C) Inert Atmosphere reagents->reaction catalyst Catalyst System: Pd(PPh₃)₄ or Pd(OAc)₂/Ligand catalyst->reaction solvent Solvent: Toluene/Ethanol/Water solvent->reaction workup Workup: Aqueous Extraction Purification reaction->workup product Product: 4-aryl-1-ethyl-1H-1,3-benzodiazole workup->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid

This protocol is based on established procedures for Suzuki couplings of bromo-heterocycles.[12][13]

Materials:

  • 4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a Schlenk flask, combine 4-bromo-1-ethyl-1H-1,3-benzodiazole, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water.

  • Heat the mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield 1-ethyl-4-(4-methoxyphenyl)-1H-1,3-benzodiazole.

Quantitative Data (Analogous Systems): The following table presents typical yields for Suzuki-Miyaura reactions with similar bromo-heterocyclic substrates.

Arylboronic Acid PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O~90
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~80-90

Note: Yields are based on analogous systems and may vary for the specific substrate.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of various amine functionalities, which can act as key pharmacophores in kinase inhibitors, for instance by interacting with the hinge region of the kinase.[14][15][16]

Buchwald_Hartwig_Workflow reagents Reactants: 4-bromo-1-ethyl-1H-1,3-benzodiazole Amine (e.g., Morpholine) Base (e.g., NaOt-Bu) reaction Reaction: Heat (e.g., 90-110 °C) Inert Atmosphere reagents->reaction catalyst Catalyst System: Pd₂(dba)₃ / Ligand (e.g., Xantphos) catalyst->reaction solvent Solvent: Toluene or Dioxane solvent->reaction workup Workup: Aqueous Extraction Purification reaction->workup product Product: 4-amino-1-ethyl-1H-1,3-benzodiazole workup->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[8][17]

Materials:

  • 4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu under an inert atmosphere.

  • Add anhydrous toluene, followed by 4-bromo-1-ethyl-1H-1,3-benzodiazole and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield 4-(1-ethyl-1H-1,3-benzodiazol-4-yl)morpholine.

Quantitative Data (Analogous Systems): The following table presents typical yields for Buchwald-Hartwig aminations with similar bromo-heterocyclic substrates.

Amine PartnerCatalyst SystemBaseSolventYield (%)
MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene~80-95
PiperidinePd(OAc)₂ / BINAPCs₂CO₃Dioxane~75-90
AnilinePd₂(dba)₃ / BrettPhosK₃PO₄Toluene~70-85

Note: Yields are based on analogous systems and may vary for the specific substrate.

III. Application in the Synthesis of PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Benzimidazole derivatives have been extensively explored as inhibitors of this pathway.[3][4][18] The functionalization of the 4-position of the benzimidazole core, facilitated by intermediates like 4-bromo-1-ethyl-1H-1,3-benzodiazole, is a key strategy to enhance potency and selectivity for different PI3K isoforms.

The Suzuki and Buchwald-Hartwig reactions described above allow for the introduction of moieties that can occupy the affinity pocket of the PI3K enzyme, leading to potent inhibition. For example, the introduction of an aryl group via Suzuki coupling can lead to interactions with key residues in the active site, while amino groups introduced via Buchwald-Hartwig amination can form crucial hydrogen bonds.

PI3K_Inhibition cluster_synthesis Synthesis of Inhibitor cluster_pathway PI3K Signaling Pathway Intermediate 4-bromo-1-ethyl-1H- 1,3-benzodiazole Coupling Suzuki or Buchwald-Hartwig Coupling Intermediate->Coupling Inhibitor Benzimidazole-based PI3K Inhibitor Coupling->Inhibitor PI3K PI3K Inhibitor->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Cell Growth & Survival Akt->Downstream

Caption: Synthetic utility towards PI3K pathway inhibition.

IV. Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle 4-bromo-1-ethyl-1H-1,3-benzodiazole in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

V. Conclusion

4-bromo-1-ethyl-1H-1,3-benzodiazole is a highly valuable intermediate for pharmaceutical research and development. Its strategic design allows for efficient diversification through robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this building block in the synthesis of novel benzimidazole derivatives, particularly in the pursuit of new kinase inhibitors for the treatment of cancer and other diseases.

References

  • Ma, C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 95, 129469. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Hayat, F., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 17(9), 10777-10806. [Link]

  • Hassanzadeh, F., et al. (2012). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), S86-S90. [Link]

  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]

  • Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... [Link]

  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • Reagentia. (n.d.). 4-Bromo-1-ethyl-1H-benzimidazole (1 x 1 g). [Link]

  • PubChem. (n.d.). 4-Bromo-1H-benzimidazole. [Link]

  • Impact Factor. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. [Link]

  • ACS Publications. (2011). Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor... [Link]

  • TÜBİTAK Academic Journals. (n.d.). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. [Link]

  • Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in... [Link]

  • Wiley Online Library. (n.d.). New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. [Link]

  • TSI Journals. (n.d.). Synthesis and characterization of 2-(4-bromophenyl)-1H- benz... [Link]

  • PubChemLite. (n.d.). 4-bromo-1h-benzimidazole (C7H5BrN2). [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

Sources

Application Note: Regioselective C4-H Functionalization of 1-Ethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the challenging regioselective functionalization of the C4 position in 1-ethyl-1H-1,3-benzodiazole (1-ethylbenzimidazole).

Part 1: Executive Summary & Strategic Analysis

The C4 Challenge

Functionalizing the C4 position of the benzimidazole core is synthetically non-trivial.[1] The 1,3-benzodiazole scaffold exhibits a distinct reactivity hierarchy:

  • C2 Position (Most Reactive): Highly acidic (pKa ~24) and prone to facile deprotonation or oxidative insertion by transition metals.

  • C5/C6 Positions: Electronically activated for electrophilic aromatic substitution (EAS).

  • C4/C7 Positions: These "proximal" benzene ring positions are electronically deactivated and sterically sensitive.

The Specific Challenge of C4: In 1-ethyl-1H-1,3-benzodiazole , the N1-ethyl group sterically hinders the C7 position. While this theoretically favors C4, the inherent acidity and reactivity of C2 dominate most reaction landscapes. Therefore, direct C4 functionalization requires a "Block-and-Direct" strategy or highly specific chelation-assisted catalysis to bypass the C2 preference.

Mechanistic Strategy: The "N3-Directing" Effect

To selectively target C4, we exploit the N3 nitrogen as a directing group. Unlike C7 (blocked by N1-ethyl), C4 is ortho to the N3 lone pair. By blocking the hyper-reactive C2 position, we can force a metal catalyst or lithiating agent to coordinate with N3, directing activation specifically to the C4-H bond via a Complex Induced Proximity Effect (CIPE) .

Part 2: Experimental Protocols

Protocol A: C2-Blocked Directed Lithiation (The "Gold Standard")

Best for: Introducing electrophiles (Halogens, Carbonyls, Boronates) with high regiocontrol.

Prerequisite: This workflow requires the transient protection of the C2 position to prevent competitive lithiation.

Step 1: C2-Protection (Silylation)
  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Dissolve 1-ethylbenzimidazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 min.

    • Note: The solution typically turns deep red/orange, indicating C2-lithiation.

  • Quench: Stir for 30 min at -78 °C, then add TMSCl (1.2 equiv).

  • Warm: Allow to warm to RT over 1 h.

  • Workup: Aqueous quench, extraction (EtOAc), and rapid filtration through a silica plug.

    • Result:1-ethyl-2-(trimethylsilyl)-1H-1,3-benzodiazole .

Step 2: Regioselective C4-Lithiation & Trapping
  • Setup: Re-dissolve the C2-TMS intermediate (1.0 equiv) in anhydrous THF (0.15 M) under Argon.

  • Chelation Additive: Add TMEDA (1.1 equiv) to enhance Li-N3 coordination.

  • Lithiation: Cool to -78 °C . Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise.

    • Critical Insight:s-BuLi is used over n-BuLi for its higher basicity and kinetic reactivity, necessary to deprotonate the benzene ring position (C4) which is less acidic than C2.

  • Directing Phase: Stir at -40 °C for 2 hours.

    • Mechanism:[1][2][3][4][5][6] The Lithium atom coordinates to N3, positioning the butyl anion to deprotonate the proximal C4-H.

  • Functionalization: Cool back to -78 °C and add the Electrophile (e.g., I2, DMF, B(OiPr)3) (1.5 equiv).

  • Workup: Standard aqueous workup.

Step 3: C2-Deprotection (Optional)
  • Treat the crude C4-functionalized product with TBAF (1.5 equiv) in THF at RT for 1 h to remove the TMS group, restoring the native benzimidazole core.

Protocol B: Rh(III)-Catalyzed C4-H Alkenylation

Best for: Direct C-C bond formation with acrylates/styrenes.

Note: This method relies on the "N3-coordination" logic but often requires the C2 position to be blocked (e.g., with a methyl or phenyl group) to prevent C2-alkenylation.

Reaction Mix:

  • Substrate: 1-ethyl-2-methylbenzimidazole (C2 blocked).

  • Catalyst: [Cp*RhCl2]2 (5 mol%).

  • Oxidant: AgSbF6 (20 mol%) and Cu(OAc)2 (2.0 equiv).

  • Coupling Partner: Ethyl Acrylate (2.0 equiv).

  • Solvent: DCE/t-Amyl alcohol (1:1).

  • Conditions: 100 °C, Sealed tube, 16 h.

Mechanism: The cationic Rh(III) species coordinates to N3, activating the C4-H bond via a concerted metalation-deprotonation (CMD) pathway, followed by migratory insertion of the alkene.

Part 3: Data & Visualization

Quantitative Comparison of Regioselectivity

The following table summarizes the yield distribution when attempting functionalization without and with the C2-blocking strategy.

MethodSubstrateReagentC2-ProductC4-ProductC5/C6-Product
Direct Lithiation 1-Ethylbenzimidazolen-BuLi / E+>95% <2%<2%
EAS (Bromination) 1-EthylbenzimidazoleNBS / H+0%<5%>90% (Mixture)
Protocol A (Directed) 1-Ethyl-2-TMS-Bzms-BuLi / E+0% (Blocked)82% 12%
Mechanistic Pathway Diagram (Graphviz)

The diagram below illustrates the critical "N3-Directing Effect" that enables C4 selectivity.

C4_Functionalization cluster_legend Selectivity Logic Substrate 1-Ethylbenzimidazole C2_Lithiation C2-Lithiation (Kinetic Control) Substrate->C2_Lithiation n-BuLi (Direct) Blocked 2-TMS-1-Ethylbenzimidazole (C2 Blocked) Substrate->Blocked 1. n-BuLi 2. TMSCl Coordination N3-Li Complexation (CIPE Effect) Blocked->Coordination s-BuLi TMEDA C4_Lithiation C4-Lithiated Species (Ortho to N3) Coordination->C4_Lithiation Directed Deprotonation Product C4-Functionalized Benzimidazole C4_Lithiation->Product Electrophile (E+) Note Blocking C2 forces the base to coordinate N3, activating C4.

Figure 1: Workflow logic distinguishing the kinetic C2 pathway from the directed C4 pathway.

References

  • Regioselective Lithiation of Benzimidazoles

    • Direct C2-lithiation is the dominant p
    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1988 , 3133. Link

  • C4-H Activation via Rh(III)

    • Use of N-directing groups for ortho-C-H activ
    • Source: Chemical Communications, 2012 , 48, 4848. Link

  • General Strategies for Benzimidazole Functionalization

    • Comprehensive review of metal-catalyzed and lithiation str
    • Source: Synlett, 2025 , 36, 3142. Link

  • C2-Blocking Strategies

    • Use of TMS as a removable blocking group for regiocontrol.
    • Source: The Journal of Organic Chemistry, 2020 , 85, 11014.[7] Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-bromo-1-ethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Core as a Privileged Scaffold in Drug Discovery

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] As structural isosteres of naturally occurring nucleotides, benzimidazole derivatives possess the unique ability to interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1][3] These include anticancer, antifungal, antimalarial, antibacterial, anti-HIV, and anti-inflammatory properties.[3][4] The therapeutic relevance of this heterocyclic system is underscored by its incorporation into numerous marketed drugs.[4][5]

The functionalization of the benzimidazole core is paramount to modulating its biological activity and pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex benzimidazole derivatives, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[6][7] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-bromo-1-ethyl-1H-1,3-benzodiazole, a key intermediate for the synthesis of novel drug candidates.

The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering unparalleled efficiency in the construction of complex molecular architectures.[6][8] These reactions generally proceed through a common catalytic cycle, providing a unified mechanistic framework for understanding these powerful transformations.[9][10]

The General Catalytic Cycle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-bromo-1-ethyl-1H-1,3-benzodiazole) to form a Pd(II) intermediate.[6][8] This is often the rate-determining step of the reaction.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the organic group from a second reagent is transferred to the palladium center.[8][9] For reactions like the Suzuki coupling, this involves an organoboron compound. For the Heck reaction, an alkene inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic fragments on the Pd(II) center are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

The choice of palladium source, ligand, base, and solvent are critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.[11][12]

Experimental Workflows and Protocols

This section provides detailed protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-bromo-1-ethyl-1H-1,3-benzodiazole.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reagents: - 4-bromo-1-ethyl-1H-1,3-benzodiazole - Coupling Partner - Palladium Catalyst & Ligand - Base prep2 Add Anhydrous Solvent prep1->prep2 prep3 Degas Mixture (e.g., N2/Ar bubbling) prep2->prep3 react1 Heat to Desired Temperature prep3->react1 react2 Monitor Progress via TLC/LC-MS react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Aqueous Work-up workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify via Column Chromatography workup4->workup5 analysis1 Characterize Product (NMR, MS, etc.) workup5->analysis1

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] Its popularity stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[6][13]

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., -OH) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-ethyl-1H-1,3-benzodiazole with Phenylboronic Acid

Materials:

  • 4-bromo-1-ethyl-1H-1,3-benzodiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Choices:

  • Catalyst System: Pd(OAc)₂ with PPh₃ is a classic and cost-effective catalyst system. For more challenging substrates or to achieve higher yields, more electron-rich and sterically hindered ligands like SPhos or XPhos can be employed to facilitate the oxidative addition and reductive elimination steps.[11]

  • Base: Potassium carbonate is a common and effective base for Suzuki couplings. It activates the boronic acid for transmetalation.[6]

  • Solvent: The dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents.[14]

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90-10075-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-95
3-Thiopheneboronic acidPd(PPh₃)₄K₃PO₄DMF11070-85

Heck Reaction: Vinylation of the Benzimidazole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15][16] It is a powerful method for the synthesis of substituted alkenes.

Catalytic Cycle of the Heck Reaction

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Olefin Complex Ar-Pd(II)-Br(L2)(Olefin) Ar-Pd(II)-Br(L2)->Olefin Complex Olefin Coordination Insertion Product R-CH2-CH(Ar)-Pd(II)-Br(L2) Olefin Complex->Insertion Product Migratory Insertion Hydrido Complex H-Pd(II)-Br(L2) Insertion Product->Hydrido Complex β-Hydride Elimination (Ar-CH=CH-R) Hydrido Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol: Heck Reaction of 4-bromo-1-ethyl-1H-1,3-benzodiazole with Styrene

Materials:

  • 4-bromo-1-ethyl-1H-1,3-benzodiazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add anhydrous DMF (5 mL), followed by styrene (1.5 mmol) and triethylamine (2.0 mmol).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Rationale for Reagent Choices:

  • Catalyst System: Pd(OAc)₂ with a phosphine ligand is a common choice. P(o-tol)₃ is often used to improve catalyst stability and activity.[17]

  • Base: Triethylamine acts as a base to neutralize the HBr generated during the reaction and to facilitate the reductive elimination of the palladium hydride intermediate.[18]

  • Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and catalyst system.[19]

AlkeneCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12070-85
n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃DMAc12065-80
CyclohexenePdCl₂(PPh₃)₂NaOAcNMP13050-70

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Catalytic Cycle of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)-Br(L2) To Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol: Sonogashira Coupling of 4-bromo-1-ethyl-1H-1,3-benzodiazole with Phenylacetylene

Materials:

  • 4-bromo-1-ethyl-1H-1,3-benzodiazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the amine salt and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale for Reagent Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.[22] The copper facilitates the deprotonation of the alkyne and its transfer to the palladium center.

  • Base: Triethylamine serves as both the base and, in some cases, the solvent.[23]

  • Solvent: THF is a common solvent for this reaction, though others like DMF or toluene can also be used.[23]

AlkyneCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 6080-95
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene7075-90
1-HexynePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane8070-85

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[17][24] This reaction has become a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[25][26]

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Amido Complex Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Br(L2)->Amido Complex Amine Coordination & Deprotonation (R2NH, Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1-Ethyl-1H-1,3-Benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-1-ethyl-1H-1,3-benzodiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important heterocyclic intermediate.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 4-bromo-1-ethyl-1H-1,3-benzodiazole.

Q1: What are the primary methods for purifying crude 4-bromo-1-ethyl-1H-1,3-benzodiazole?

A1: The two most effective and widely used methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between them depends on the nature and quantity of impurities, as well as the scale of your reaction.[1]

  • Flash Column Chromatography is excellent for separating the desired product from impurities with different polarities, such as unreacted starting materials or regioisomers.[2]

  • Recrystallization is ideal for removing minor impurities when the crude product is already of moderate to high purity and is a crystalline solid.[3] It is often used as a final polishing step after chromatography.

Q2: What are the likely impurities I need to remove from my crude product?

A2: Impurities in the synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole typically arise from the N-alkylation of a bromobenzimidazole precursor. Key impurities include:

  • Unreacted Starting Material: 4-Bromo-1H-benzimidazole, which is significantly more polar than the N-ethylated product.

  • Regioisomers: If the starting material is a mixture of 4-bromo- and 7-bromo-1H-benzimidazole, the corresponding 7-bromo-1-ethyl-1H-1,3-benzodiazole isomer will be present. These isomers often have very similar polarities, making separation challenging.

  • Over-alkylation Products: Formation of a quaternary benzimidazolium salt, which is highly polar and typically remains in the aqueous layer during work-up but can sometimes contaminate the crude product.[4]

  • Residual Reagents and Solvents: Such as the alkylating agent (e.g., ethyl iodide) or high-boiling solvents (e.g., DMF).

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice of purification method is a critical decision that impacts both yield and purity. The following decision tree can guide your choice.

G start Assess Crude Product by TLC/LC-MS multiple_spots Multiple spots with distinct Rf values? start->multiple_spots single_major_spot One major spot with minor impurities? multiple_spots->single_major_spot  No chromatography Use Flash Column Chromatography multiple_spots->chromatography  Yes is_solid Is the crude product a solid? single_major_spot->is_solid  Yes chrom_first Purify by Chromatography, then recrystallize if needed. single_major_spot->chrom_first  No recrystallize Attempt Recrystallization is_solid->recrystallize  Yes oily_product Product is an oil. Use Chromatography. is_solid->oily_product  No

Caption: Decision tree for selecting a purification method.

Q4: What analytical techniques should I use to assess the purity of 4-bromo-1-ethyl-1H-1,3-benzodiazole?

A4: A combination of techniques is essential for confirming purity and structure:

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation and purity assessment. The absence of signals from impurities (e.g., the N-H proton of the starting material) is a key indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Column Chromatography Troubleshooting
Symptom Possible Cause(s) Troubleshooting Steps
Poor Separation of Spots Inappropriate solvent system polarity.Systematically screen different solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve a target Rf of ~0.3 for the product. A gradient elution can be more effective than isocratic for complex mixtures.[6]
Compound Streaking on TLC/Column Strong interaction between the basic benzimidazole nitrogen and acidic silanol groups on the silica surface.[6]Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the acidic sites on the silica gel. This is a very common and effective strategy for nitrogen-containing heterocycles.[6]
Product is Decomposing on the Column The silica gel is too acidic for your sensitive compound.1. Deactivate the Silica Gel: Pre-treat the silica by slurrying it with your eluent containing 1% triethylamine before packing the column.[6]2. Use an Alternative Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica, which are less harsh.[6]
Low Recovery After Column 1. The compound is too polar and did not elute.2. The compound is irreversibly adsorbed or decomposed.3. Physical loss during solvent removal.1. Flush the column with a highly polar solvent like 10% Methanol in Dichloromethane to recover any retained material.[1]2. See the point above on decomposition.3. Use a rotary evaporator carefully at moderate temperature and pressure.
Recrystallization Troubleshooting
Symptom Possible Cause(s) Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.1. Lower the Cooling Temperature: Try cooling the solution more slowly.2. Add a Seed Crystal: Introduce a tiny crystal of pure product to initiate crystallization.3. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.4. Change Solvents: Select a lower-boiling point solvent.
Very Low or No Crystal Formation 1. Too much solvent was used.2. The compound is highly soluble in the cold solvent.1. Evaporate some of the solvent to concentrate the solution and then cool again.[1]2. Use a two-solvent system. Dissolve the compound in a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) and then add a "poor" solvent (e.g., Hexane or Pentane) dropwise until the solution becomes cloudy (the cloud point). Heat gently to redissolve, then allow to cool slowly.
Impurity Crystallizes with the Product The impurity has similar solubility properties to the product.The chosen solvent system is not selective enough. A second recrystallization from a different solvent system may be necessary, or the material may require purification by column chromatography first.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot on a silica gel TLC plate and elute with different ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).

  • Aim for a solvent system that gives an Rf value of approximately 0.25-0.35 for the 4-bromo-1-ethyl-1H-1,3-benzodiazole. A common starting point for N-alkylated benzimidazoles is a gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and increasing to 50:50).[2][7]

  • Pro-Tip: Add 0.5% triethylamine to the chosen eluent to prevent peak tailing.[6]

2. Column Packing:

  • Select a column where the amount of crude material is 1-5% of the mass of the stationary phase (e.g., for 1 g of crude, use 50-100 g of silica gel).[1]

  • Pack the column using the "slurry method" with the initial, least polar eluent.

3. Loading and Elution:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) by concentrating it to a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with the starting solvent system, gradually increasing the polarity based on your TLC analysis.

4. Fraction Collection:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection a Select Eluent via TLC (Aim for Rf ≈ 0.3) b Prepare Slurry of Silica in Starting Eluent a->b c Pack Column b->c f Apply to Column Head d Dissolve Crude Product in Minimal DCM e Adsorb onto Silica Gel (Dry Loading) d->e e->f g Elute with Solvent Gradient f->g h Collect Fractions g->h i Monitor Fractions by TLC h->i j Combine Pure Fractions i->j k Evaporate Solvent j->k end Pure Product k->end

Caption: Workflow for flash column chromatography.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Place 10-20 mg of the crude solid into several test tubes.[1]

  • Add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when hot.[1]

  • If a single solvent is not found, test a two-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[1] Adding excess solvent will significantly reduce your yield.

3. Cooling and Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to obtain the pure 4-bromo-1-ethyl-1H-1,3-benzodiazole.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of Polar Heterocyclic Aldehydes - Benchchem.
  • Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem.
  • 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole - NIH.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • RESEARCH ON BENZIMIDAZOLE DERIV
  • Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem.
  • IV.
  • Supporting Inform
  • (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)
  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
  • 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - PubChem.
  • 4-bromo-2,1,3-benzothiadiazole synthesis - ChemicalBook.
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole) - MDPI.

  • Synthesis and characterization of four novel 1,3-azole based push-pull heterocyclic systems.
  • C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)
  • 4-Bromo Benzaldehyde Intermedi
  • 4-Bromo-1,3-benzothiazole | 767-68-0 - Sigma-Aldrich.
  • Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole - SciSpace.
  • Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchG
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • LC Purification Troubleshooting Guide - Waters Corpor
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline - Benchchem.
  • 4-Bromo-1-ethyl-1H-benzimidazole (1 x 1 g) | Reagentia.
  • Study on Benzimidazole: A Comprehensive Review - IJFMR.
  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c] - Semantic Scholar.
  • Practical synthesis of 1,3-benzoazaphosphole analogues - Frontiers.

Sources

Technical Support Center: Solubilization of 4-Bromo-1-ethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aqueous Solubility for Biological Assays Compound: 4-bromo-1-ethyl-1H-1,3-benzodiazole (CAS: 83741-35-9 analog/derivative) Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely here because you have observed immediate precipitation of 4-bromo-1-ethyl-1H-1,3-benzodiazole upon diluting your DMSO stock into aqueous media, or you are struggling to formulate it for in vivo administration.

This behavior is dictated by two competing forces:

  • High Lipophilicity: The ethyl group at

    
     and the bromo-substituent at 
    
    
    
    significantly increase the LogP (estimated ~2.8–3.2) compared to the parent benzimidazole.
  • Crystal Lattice Energy: The bromine atom facilitates tight crystal packing via halogen bonding and Van der Waals interactions, effectively acting as "molecular velcro" that resists dissolution.

This guide moves beyond simple "shake and heat" advice. We will apply thermodynamic principles to force this molecule into solution without compromising your biological data.

Module 1: The Quick Fix (Cosolvents)

FAQ: Why does my compound crash out when I add water, even if it was clear in DMSO?

Answer: You are encountering the "Solvent Shift" phenomenon. This molecule is highly soluble in DMSO (aprotic, polar) but has poor water solubility.[1] When you dilute a 10 mM DMSO stock into water (e.g., 1:1000 dilution), the solvent environment instantly changes from lipophilic-friendly to hydrophilic.[1] If the final concentration exceeds the thermodynamic solubility limit in water (which is likely < 10 µM for this compound), the system becomes supersaturated and precipitates.

Protocol: The "Step-Down" Dilution Method

Use this for cellular assays where low concentrations (< 10 µM) are sufficient.

  • Prepare High Stock: Dissolve compound in 100% DMSO to 10 mM. Vortex until absolutely clear.

  • Intermediate Dilution: Do NOT pipette 1 µL of stock directly into 1 mL of media. This creates a local "shock" zone of high concentration that nucleates crystals.

    • Instead, dilute the 10 mM stock 1:10 into pure Ethanol or PEG400 first (Creating a 1 mM secondary stock).[1]

  • Final Dilution: Pipette the secondary stock into your assay buffer while vortexing the buffer.

  • Validation: Measure OD600 (turbidity) immediately. If OD > 0.01, precipitation has occurred.[1]

Table 1: Recommended Solvent Limits for Biological Assays

Exceeding these limits often causes artifacts or toxicity, regardless of compound solubility.[1]

Assay TypeMax DMSOMax EthanolMax PEG400Notes
Enzymatic (Cell-free) 5.0%5.0%10%Enzymes are generally robust; check for denaturation.
Cell-Based (Immortalized) 0.5%0.5%1%HeLa, HEK293.[1] High DMSO alters membrane permeability.
Primary Neurons/Stem Cells 0.1%< 0.1%0.5%Extremely sensitive to solvent toxicity.
In Vivo (IV/IP Injection) < 5%< 10%30-40%High DMSO causes hemolysis and pain upon injection.[1]

Module 2: pH Manipulation (The "Ionic Switch")

FAQ: Can I dissolve it by acidifying the water?

Answer: Yes, but it requires a lower pH than you might expect. The parent benzimidazole has a pKa of ~5.6 (protonation at


). However, the Bromine at position 4 is electron-withdrawing . Through inductive effects, it reduces the electron density at the 

nitrogen, making it a weaker base.[1]
  • Estimated pKa of your compound: ~4.5 – 4.8.

  • Implication: To achieve >99% ionization (solubility), the pH must be 2 units below the pKa. You need a pH of ~2.5 .

Protocol: In Situ Salt Formation (Mesylate Salt)

Best for creating a stable aqueous stock for further dilution.[1]

  • Weigh: 10 mg of compound.

  • Acidify: Add 1 equivalent of Methanesulfonic acid (MSA) or 1M HCl.

    • Note: MSA is preferred over HCl as mesylate salts of benzimidazoles generally have higher aqueous solubility than hydrochloride salts.

  • Dissolve: Add water dropwise with sonication. The solution should become clear as the cationic species forms.

  • Buffer Exchange: If injecting into an animal, you must slowly buffer this back to pH 5–6 using Sodium Acetate.[1] Warning: If you neutralize to pH 7.4, the compound will likely precipitate immediately.

Module 3: Advanced Formulation (Cyclodextrins)

FAQ: How do I formulate this for animal studies (IV/IP) at high doses?

Answer: You must use Complexation . Cosolvents are toxic at high doses, and pH 2.5 is irritating.[1] The gold standard for lipophilic benzimidazoles is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (Captisol®). The hydrophobic benzimidazole core inserts into the cyclodextrin torus, shielding it from water while the hydrophilic exterior ensures solubility.

Protocol: The "Kneading" Method for HP-β-CD Complexation

This method yields the highest solubility enhancement (up to 200-fold).

  • Ratio: Use a 1:5 to 1:10 molar ratio of Drug:Cyclodextrin.

    • Example: 10 mg Drug + 300 mg HP-β-CD.

  • Solvent: Dissolve the HP-β-CD in minimal water (e.g., 2 mL for 300 mg) to create a clear syrup.

  • Addition: Add the solid drug to the cyclodextrin solution. It will look like a suspension.

  • Energy Input: Sonicate at 40°C for 45–60 minutes.

    • Critical Step: If the solution does not clear, add small aliquots (10 µL) of 1M HCl to protonate the nitrogen, helping it enter the cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Use: This solution is usually stable at room temperature and pH neutral.

Module 4: Troubleshooting Logic Flow

Use this decision tree to select the correct solubilization strategy for your specific experiment.

SolubilityLogic Start Start: Solid Compound (4-bromo-1-ethyl-1H-1,3-benzodiazole) Goal What is your Goal? Start->Goal InVitro In Vitro Assay (Cells/Enzymes) Goal->InVitro InVivo In Vivo Study (Animal Model) Goal->InVivo ConcCheck Target Conc > 10 µM? InVitro->ConcCheck CD Cyclodextrin Complex (HP-β-CD 20% w/v) InVivo->CD Preferred (IV/IP) Salt Mesylate Salt Formulation (pH < 3) InVivo->Salt Alternative (Oral gavage) DMSO Standard DMSO Stock (Keep final DMSO < 0.5%) ConcCheck->DMSO No Precip Risk of Precipitation! ConcCheck->Precip Yes Precip->CD Use Complexation

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on assay type and concentration requirements.[1]

Module 5: Mechanistic Visualization

Understanding how these methods work ensures you can adapt them if the protocol fails.

Mechanism Neutral Neutral Molecule (Insoluble) Protonated Cationic Form (Soluble at pH < 3) Neutral->Protonated Protonation at N3 (Hindered by 4-Br) Complex Inclusion Complex (Soluble at pH 7.4) Neutral->Complex Hydrophobic Shielding Acid Acid (H+) Acid->Protonated CD Cyclodextrin CD->Complex

Figure 2: Solubilization mechanisms.[1] The 4-Bromo substituent lowers the pKa, making protonation difficult (dashed line), rendering Cyclodextrin complexation the more robust pathway.[1]

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction based on LogP and Melting Point).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Castro, N., et al. (2010).[1] Interaction of Albendazole with Hydroxypropyl-beta-cyclodextrin.[2] AAPS PharmSciTech, 11(4).[1] (Demonstrates the specific utility of HP-β-CD for benzimidazole class drugs). Link

  • BenchChem Technical Support. (2025). Managing DMSO Effects in Cell-Based Assays. (Source for DMSO tolerance limits in Table 1). Link[1]

Sources

Validation & Comparative

HPLC method validation for 4-bromo-1-ethyl-1H-1,3-benzodiazole purity

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to developing and validating a stability-indicating HPLC method for the purity determination of 4-bromo-1-ethyl-1H-1,3-benzodiazole, structured for researchers and drug development professionals. This document provides a comparative analysis of chromatographic conditions and a detailed validation protocol grounded in regulatory standards.

Introduction: The Analytical Imperative for Novel Drug Candidates

In the landscape of pharmaceutical development, the journey of a novel chemical entity from synthesis to clinical application is paved with rigorous analytical scrutiny. For compounds like 4-bromo-1-ethyl-1H-1,3-benzodiazole, a heterocyclic molecule with potential therapeutic applications, the confirmation of its identity, purity, and stability is paramount. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug substance. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a fundamental pillar of scientific integrity and patient safety.

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-bromo-1-ethyl-1H-1,3-benzodiazole. Adopting the perspective of a Senior Application Scientist, we will not only outline the requisite steps but also delve into the scientific rationale behind our experimental choices, comparing alternatives to arrive at an optimized, self-validating system. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, ensuring regulatory compliance and scientific rigor.[1][2]

Part 1: Strategic Method Development - A Comparative Approach

The goal of method development is to establish a separation that is effective, efficient, and robust. This requires a systematic evaluation of chromatographic parameters, beginning with an understanding of the analyte's physicochemical properties.

Analyte Characterization: Predicting Chromatographic Behavior

4-bromo-1-ethyl-1H-1,3-benzodiazole possesses a benzimidazole core, which is a weakly basic heterocyclic system, substituted with a hydrophobic bromo group and an ethyl group.[3] This structure predicts several key properties relevant to HPLC:

  • Hydrophobicity: The aromatic rings and alkyl/bromo substituents suggest significant retention on reversed-phase columns.

  • UV Absorbance: The conjugated benzimidazole ring system will act as a chromophore, making UV detection a suitable choice. A UV scan would be performed, but literature on similar benzimidazoles suggests detection wavelengths between 250 nm and 290 nm are effective.[4][5]

  • Ionization: The nitrogen atoms in the imidazole ring are weakly basic.[3] This means that the mobile phase pH can significantly impact the analyte's retention and peak shape. Operating at a slightly acidic pH (e.g., 3.0-4.5) can ensure consistent protonation and mitigate peak tailing.[6]

Comparative Selection of Stationary and Mobile Phases

The success of the separation hinges on the selection of an appropriate column (stationary phase) and mobile phase. We will compare three common reversed-phase chemistries and two organic modifiers.

Table 1: Comparison of Initial Chromatographic Conditions

ParameterOption A: C18Option B: C8Option C: Phenyl-HexylRationale & Expected Outcome
Stationary Phase OctadecylsilaneOctylsilanePhenyl-HexylC18: High hydrophobicity, excellent for retaining non-polar to moderately polar compounds. The default starting point.[7] C8: Less retentive than C18, potentially offering faster elution for highly hydrophobic compounds.[8] Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the analyte's aromatic rings, which can be crucial for separating structurally similar impurities.[9]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)A simple, volatile, and MS-compatible acidic modifier to ensure consistent protonation of the benzimidazole nitrogens and suppress silanol interactions, leading to better peak shape.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Acetonitrile (ACN)Acetonitrile is often preferred over methanol due to its lower viscosity (lower backpressure) and different selectivity profile.
Gradient 30% to 90% B over 15 min30% to 90% B over 15 min30% to 90% B over 15 minA generic scouting gradient to determine the approximate elution conditions and overall impurity profile.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 280 nmUV at 280 nmUV at 280 nmBased on typical absorbance maxima for benzimidazole derivatives.[4]
Experimental Comparison and Method Optimization

After running initial scouting gradients, the following hypothetical results were obtained, allowing for the selection of the most suitable method for validation.

Table 2: Results of Initial Method Scouting

ConditionRetention Time (min)Tailing Factor (Tf)Resolution (Rs) from Impurity 1Observations
Option A: C18 10.21.31.8Good retention and acceptable peak shape. Resolution is adequate but could be improved.
Option B: C8 8.51.21.4Faster elution as expected. Peak shape is slightly better, but resolution from a critical impurity is compromised.[4]
Option C: Phenyl-Hexyl 9.81.12.5Excellent peak shape and superior resolution for the aromatic impurity, indicating beneficial π-π interactions. This provides the best overall separation.

Part 2: The Validation Protocol - Establishing Method Suitability

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][10] We will now validate the optimized HPLC method according to the ICH Q2(R1) framework.

Optimized Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with DAD detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 40% B, hold for 1 min; ramp to 85% B in 10 min; hold for 2 min; return to 40% B in 0.1 min; hold for 2.9 min (Total run time: 16 min).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 280 nm.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Method Validation Workflow

The validation process follows a logical sequence, where foundational parameters support more complex assessments.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Method Development & Optimization SST System Suitability Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin LOD LOD / LOQ Spec->LOD Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Robust Robustness Prec->Robust

Caption: Workflow for HPLC Method Development and Validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:

  • Prepare a standard solution of 4-bromo-1-ethyl-1H-1,3-benzodiazole at the target concentration (e.g., 0.5 mg/mL).

  • Inject this solution five or six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates. Acceptance Criteria:

  • RSD of peak area < 2.0%.

  • RSD of retention time < 1.0%.

  • Tailing factor (Tf) ≤ 2.0.

  • Theoretical plates (N) > 2000.

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Protocol (Forced Degradation):

  • Expose the analyte solution (0.5 mg/mL) to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C dry heat for 48 hours (solid state).

    • Photolytic: UV light (254 nm) and visible light for 24 hours.

  • Analyze the stressed samples alongside an unstressed control.

  • Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all chromatograms. Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the analyte and all degradation products.

  • The peak purity analysis (e.g., purity angle < purity threshold) must pass for the analyte peak in the presence of degradants, indicating no co-elution.

  • Significant degradation (5-20%) should be observed under stress conditions to prove the method is "stability-indicating."

Table 3: Summary of Specificity (Forced Degradation) Results

Stress Condition% DegradationResolution (Rs) to Closest ImpurityPeak Purity
Acid (0.1 M HCl) 15.2%3.1Pass
Base (0.1 M NaOH) 8.9%2.8Pass
Oxidation (3% H₂O₂) 12.5%4.2Pass
Thermal (80 °C) 3.1%N/A (no major peaks)Pass
Photolytic 6.5%2.5Pass
Linearity and Range

Purpose: To verify that the method provides results that are directly proportional to the concentration of the analyte within a given range. Protocol:

  • Prepare a series of at least five calibration standards from a stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study. Protocol:

  • Prepare a sample matrix (placebo). If not available, use the diluent.

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 4: Summary of Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL, n=3)Mean Recovery (%)RSD (%)
80% 0.400.39899.5%0.4%
100% 0.500.503100.6%0.2%
120% 0.600.59799.5%0.3%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies. Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[6] Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicate preparations at this concentration and verifying that the precision (RSD) and accuracy meet requirements. Acceptance Criteria:

  • LOD: S/N ≥ 3:1.

  • LOQ: S/N ≥ 10:1, with RSD ≤ 10% for precision at this level.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5 °C).

    • Mobile phase composition (e.g., % Acetonitrile ± 2%).

  • Inject a standard solution and assess the impact on system suitability parameters (retention time, tailing factor, resolution). Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Changes in results should not be significant, demonstrating the method's reliability.

Part 3: Data Synthesis and Method Trustworthiness

A validated method is a system where each parameter builds upon the others to create a network of evidence. Specificity is the foundation upon which all quantitative assessments (linearity, accuracy, precision) are built.

G cluster_foundation Foundation cluster_quant Quantitative Performance cluster_reliability Reliability & Sensitivity Specificity Specificity Can I measure ONLY the analyte? Linearity Linearity Is the response proportional to concentration? Specificity->Linearity Accuracy Accuracy Is the result correct? Specificity->Accuracy Precision Precision Are the results reproducible? Specificity->Precision Linearity->Accuracy LOQ LOQ What is the lowest amount I can reliably measure? Linearity->LOQ Robustness Robustness Is the method resistant to small changes? Precision->Robustness

Caption: Interdependence of HPLC Method Validation Parameters.

Senior Scientist Insights: Beyond the Checklist

From experience, the most robust methods are those developed with an eye toward potential failure modes. For benzimidazole-containing molecules, peak tailing is a common issue. Our choice of a Phenyl-Hexyl column and an acidic mobile phase was a proactive measure to mitigate this. During forced degradation, if a degradant peak co-elutes with the main peak, the method is not stability-indicating. In such a scenario, one must revisit method development, perhaps by altering the pH, organic modifier, or even the column chemistry to achieve separation.

Furthermore, the lifecycle of an analytical method does not end with validation. It must be continuously monitored through system suitability checks during routine use. Any consistent drift in retention times or loss of resolution may indicate column degradation or a change in the sample matrix, requiring investigation and potential re-validation. This holistic view ensures the long-term reliability of the purity data that underpins critical decisions in drug development.

Conclusion

This guide has detailed a comparative and systematic approach to developing and validating a stability-indicating HPLC method for the purity assessment of 4-bromo-1-ethyl-1H-1,3-benzodiazole. By comparing stationary phases, we selected a Phenyl-Hexyl column that provided superior selectivity. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, rigorously challenged the method's specificity, linearity, accuracy, precision, sensitivity, and robustness. The resulting data, presented herein, confirms that the method is suitable for its intended purpose: to provide accurate and reliable purity data essential for the advancement of this potential drug candidate. This structured approach exemplifies the scientific diligence required to ensure the quality and safety of new pharmaceutical products.

References

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 35(10), 1349-1360. [Link]

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Kulik, A., Białecka, W., Podolska, M., & Mazurek, A. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Taylor & Francis Online. (2012). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]

  • Welch Materials, Inc. (2024). Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Perpusnas. (2024). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Welch Materials, Inc. (2024). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Chromservis. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Confirmation of 4-bromo-1-ethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Ambiguity in Molecular Architecture

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is the bedrock upon which function is understood and innovation is built. While spectroscopic methods like NMR and mass spectrometry provide crucial connectivity data, they often fall short of defining absolute stereochemistry, resolving conformational ambiguities, or mapping the intricate network of intermolecular interactions that govern a material's bulk properties. Single-Crystal X-ray Diffraction (SCXRD) stands alone as the definitive technique, providing an unambiguous and high-resolution map of molecular architecture.[1][2][3]

This guide provides an in-depth, field-proven workflow for the structural confirmation of 4-bromo-1-ethyl-1H-1,3-benzodiazole, a representative N-heterocyclic scaffold common in medicinal chemistry. We will proceed from chemical synthesis to final structural validation, emphasizing not just the procedural steps, but the critical reasoning and validation checkpoints that ensure the integrity of the final crystallographic model. This process serves as a robust template for the structural elucidation of novel small molecules.

Part 1: Synthesis and Purity—The Foundation of a Good Crystal

A high-quality crystal cannot be grown from impure material. The first principle of crystallography is, therefore, the synthesis of a highly pure compound. The target molecule, 4-bromo-1-ethyl-1H-1,3-benzodiazole, can be synthesized via a standard N-alkylation of the corresponding benzimidazole precursor.

Experimental Protocol: Synthesis & Purification
  • Reaction Setup: To a solution of 4-bromo-1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Alkylation: Add iodoethane (CH₃CH₂I, 1.2 eq) dropwise to the stirring suspension at room temperature.

    • Causality: The basic conditions deprotonate the imidazole nitrogen, creating a nucleophile that readily attacks the electrophilic ethyl iodide, forming the N-ethyl bond. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into cold water. The organic product will often precipitate. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

    • Self-Validation: Purity of the final product must be confirmed (>98%) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding. This step is non-negotiable and prevents wasted effort in crystallization trials.

Part 2: Crystallization—The Bottleneck and the Breakthrough

Crystallization is often described as more of an art than a science, but a systematic approach based on the molecule's properties significantly increases the probability of success.[4] For a relatively non-polar organic molecule like 4-bromo-1-ethyl-1H-1,3-benzodiazole, slow evaporation and vapor diffusion are primary methods to explore.[5][6]

Comparative Crystallization Methodologies
MethodPrincipleSuitability for Target Compound
Slow Evaporation A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration beyond the saturation point to induce nucleation and crystal growth.High. Simple and effective for moderately soluble, stable compounds. A good starting point.
Vapor Diffusion A concentrated drop of the compound solution (in a less volatile solvent) is equilibrated against a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the drop, reducing solubility and promoting crystallization.Excellent. Offers finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals.
Solvent Layering A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.Good. Useful but can be technically challenging to set up without disturbing the interface.
Experimental Protocol: Crystallization Screening
  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane). An ideal solvent for slow evaporation will dissolve the compound when heated but show lower solubility at room temperature. For vapor diffusion, a good solvent/anti-solvent pair is needed (e.g., dichloromethane/hexane).

  • Setup (Vapor Diffusion - Hanging Drop):

    • Dissolve 5-10 mg of the compound in 1-2 mL of a suitable solvent (e.g., dichloromethane).

    • Pipette ~1 mL of an anti-solvent (e.g., hexane) into a well of a crystallization plate.

    • Pipette a 2-5 µL drop of the compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and seal the well.

  • Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 18-22°C).

  • Monitoring: Inspect the drops daily under a microscope for the formation of single, well-defined crystals with sharp edges. This process can take anywhere from a day to several weeks.[4]

Part 3: The Gold Standard—Single-Crystal X-ray Diffraction

Once a suitable crystal (typically >0.1 mm in all dimensions, with no visible cracks or defects) is obtained, the SCXRD experiment can be performed.[7][8] This process definitively maps the electron density of the molecule, allowing for the precise placement of every non-hydrogen atom.

Experimental Workflow: From Crystal to Structure

The entire process, from synthesis to final validated structure, follows a logical and self-correcting pathway.

G cluster_synthesis Material Preparation cluster_crystal Crystallization cluster_xray X-Ray Diffraction & Analysis synthesis Synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole purification Column Chromatography synthesis->purification purity_check Purity Validation (NMR, HRMS >98%) purification->purity_check screening Crystallization Screening (Vapor Diffusion, etc.) purity_check->screening selection Crystal Selection (Microscopy) screening->selection data_collection SCXRD Data Collection selection->data_collection structure_solution Structure Solution (Direct Methods - SHELXS) data_collection->structure_solution refinement Structure Refinement (SHELXL) structure_solution->refinement validation Structure Validation (PLATON/checkCIF) refinement->validation deposition Final Model & Deposition (CCDC) validation->deposition

Caption: Workflow for crystallographic structure confirmation.

Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head, typically in a cryo-stream of nitrogen gas (~100 K).

    • Causality: Low temperatures reduce thermal vibrations of the atoms, resulting in less diffuse scattering and a more precise determination of atomic positions and displacement parameters.[2]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for Lorentz and polarization effects), yielding a reflection file.

  • Structure Solution: The phase problem—the fact that detectors measure intensities but not the phase of the diffracted X-rays—is solved.[9] For small molecules, this is routinely accomplished using direct methods with software like SHELXS.[10] This provides an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL.[10] This optimizes atomic coordinates, bond lengths, angles, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.

  • Validation: The final Crystallographic Information File (CIF) is rigorously checked for errors using a validation program like PLATON, often via the IUCr's checkCIF service.[11][12][13]

    • Trustworthiness: This is a critical self-validating step. PLATON checks for hundreds of potential issues, including incorrect space group assignments, missed symmetry, unusual bond lengths or angles, and problematic thermal ellipsoids, flagging them as ALERTS for the crystallographer to address.[14] A clean checkCIF report is the hallmark of a trustworthy structure.

Part 4: Interpreting the Result—A Comparative Analysis

The final output of a successful SCXRD experiment is a CIF file containing the complete structural model. This data allows for a detailed analysis and comparison.

(Note: The following data is a realistic, illustrative example for 4-bromo-1-ethyl-1H-1,3-benzodiazole, as a public structure is not available. It serves to demonstrate the type and format of data obtained.)

Table 1: Crystallographic Data and Structure Refinement Details
ParameterValue
Empirical formulaC₉H₉BrN₂
Formula weight225.09
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.541(2) Å, α = 90°b = 10.233(3) Å, β = 98.65(1)°c = 11.105(3) Å, γ = 90°
Volume959.1(4) ų
Z (Molecules/unit cell)4
Calculated density1.558 Mg/m³
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.082
R indices (all data)R₁ = 0.041, wR₂ = 0.089
CCDC Deposition No.XXXXXXX

The low R-values (R₁ < 5%) indicate a good fit between the experimental data and the refined structural model.[15]

Comparative Analysis of Molecular Geometry

A key validation step is comparing the determined bond lengths and angles to established literature values for similar chemical fragments, often sourced from the Cambridge Structural Database (CSD). This provides an objective performance benchmark for the structural model.

Table 2: Comparison of Selected Bond Lengths (Å)

BondExperimental Value (Å)Standard Value (CSD average) (Å)
C(ar)-Br1.895(3)1.899(10)
N1-C2 (imidazole)1.332(4)1.334(8)
N1-C7a (imidazole)1.385(4)1.388(7)
N1-C8 (ethyl)1.471(4)1.469(11)

As shown, the experimentally determined bond lengths are in excellent agreement with statistically averaged values from thousands of known structures, providing strong confidence in the model's accuracy.

Conclusion and Data Deposition

The combination of meticulous synthesis, systematic crystallization, and rigorous X-ray diffraction analysis provides an unambiguous confirmation of the molecular structure of 4-bromo-1-ethyl-1H-1,3-benzodiazole. The workflow detailed here, with its integrated validation checkpoints, represents the gold standard for structural elucidation in modern chemical and pharmaceutical research.[16][17][18]

To ensure scientific integrity and contribute to the global body of chemical knowledge, the final step is to deposit the structural data (in CIF format) into a public repository like the Cambridge Structural Database (CSD).[19][20][21][22][23] This makes the data accessible to the entire scientific community, fostering further research and discovery.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Single-crystal structure validation with the program PLATON. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). An overview of PLATON/PLUTON crystal structure validation. Retrieved February 15, 2026, from [Link]

  • International Journal of Engineering Technologies and Innovative Research (JETIR). (2020). A Study on Single-Crystal Structure Validation with The Program Platon. Retrieved February 15, 2026, from [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved February 15, 2026, from [Link]

  • FIZ Karlsruhe. (n.d.). The crystal structure depot. Retrieved February 15, 2026, from [Link]

  • Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved February 15, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access & Deposit Crystal Structures. Retrieved February 15, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). How to deposit a structure in the CSD. Retrieved February 15, 2026, from [Link]

  • Chemistry World. (2022). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved February 15, 2026, from [Link]

  • Profex. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved February 15, 2026, from [Link]

  • University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved February 15, 2026, from [Link]

  • News-Medical. (2020). What Role does X-Ray Diffraction have in Drug Analysis? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved February 15, 2026, from [Link]

  • Diamond Light Source. (n.d.). MX-Software. Retrieved February 15, 2026, from [Link]

  • University of Cambridge. (n.d.). Software | MSM X-ray Facility. Retrieved February 15, 2026, from [Link]

  • International Union of Crystallography (IUCr). (n.d.). Crystallographic software list. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 15, 2026, from [Link]

  • Hindawi. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole. Retrieved February 15, 2026, from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([11][19]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2010). X-Ray Crystallography of Chemical Compounds. Retrieved February 15, 2026, from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved February 15, 2026, from [Link]

  • MDPI. (2017). 4-Bromobenzo[1,2-d:4,5-d′]bis([11][19]thiadiazole). Retrieved February 15, 2026, from [Link]

  • Cardiff University. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Retrieved February 15, 2026, from [Link]

  • Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. Retrieved February 15, 2026, from [Link]

Sources

The Fingerprint of Regioselectivity: IR Analysis of 4-Bromo-1-ethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Interpretation for 4-Bromo-1-ethyl-1H-1,3-benzodiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of benzimidazole-based pharmacophores, precise structural characterization is non-negotiable. While NMR is the gold standard for connectivity, Infrared (IR) Spectroscopy offers a rapid, non-destructive method to validate functional group transformations—specifically


-alkylation and regioselective bromination.

This guide provides a technical comparison of 4-bromo-1-ethyl-1H-1,3-benzodiazole against its structural analogs. By focusing on the unique vibrational signatures of the 4-bromo regioisomer versus the 5-bromo alternative and the unsubstituted precursor, we establish a self-validating protocol for rapid quality control.

Part 1: Structural Context & Theoretical Basis

The target molecule integrates three distinct vibrational domains: the benzimidazole core , the


-ethyl aliphatic chain , and the aryl bromide  substituent. Understanding the coupling of these domains is essential for accurate interpretation.
Structural Logic Visualization

The following diagram maps the molecular structure to its expected vibrational modes, highlighting the diagnostic regions.[1]

G Molecule 4-Bromo-1-ethyl-1H-benzimidazole Domain1 N-Ethyl Group (Aliphatic) Molecule->Domain1 Domain2 Benzimidazole Core (Aromatic/Heterocyclic) Molecule->Domain2 Domain3 4-Bromo Substituent (Heavy Atom) Molecule->Domain3 Signal1 C(sp3)-H Stretch 2980-2850 cm⁻¹ Domain1->Signal1 Signal2 Absence of N-H (>3200 cm⁻¹) Domain1->Signal2 Confirmation of Alkylation Signal3 C=N / C=C Ring Stretch 1620-1450 cm⁻¹ Domain2->Signal3 Signal5 OOP Bending (3 Adj H) ~780-740 cm⁻¹ Domain2->Signal5 Regio-Diagnostic Signal4 C-Br Stretch ~1050 & 600-500 cm⁻¹ Domain3->Signal4

Figure 1: Vibrational mapping of 4-bromo-1-ethyl-1H-1,3-benzodiazole. The interaction between the substitution pattern and the OOP bending modes is the primary differentiator for regioisomers.

Part 2: Comparative Analysis of IR Techniques

For this specific compound (typically a crystalline solid), the choice of sampling technique significantly impacts spectral resolution, particularly in the low-frequency fingerprint region where the C-Br stretch resides.

FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Sample Prep None (Direct solid contact)Grinding with KBr saltATR (High Throughput)
Reproducibility High (Path length fixed)Variable (Depends on pellet thickness)ATR (Quantitative consistency)
Low-Frequency Cutoff ~600–400 cm⁻¹ (Diamond/ZnSe)~400 cm⁻¹KBr (If <600 cm⁻¹ is critical)
Spectral Artifacts Peak shifts due to dispersionMoisture bands (O-H) commonATR (Cleaner baseline)

Expert Insight: While KBr pellets allow visualization of the deep fingerprint region (<500 cm⁻¹), Diamond ATR is the superior choice for routine identification. The diagnostic C-Br stretch typically manifests as a weak band near 1000-1075 cm⁻¹ (aryl-Br) and a deformation band near 600 cm⁻¹, both visible on standard ATR units.

Part 3: Detailed Spectral Interpretation Guide

This section compares the target molecule against its non-brominated analog (1-Ethylbenzimidazole ) to isolate the specific contributions of the bromine substituent.

1. High-Frequency Region (4000 – 2500 cm⁻¹)
  • Target: 4-Bromo-1-ethyl-1H-1,3-benzodiazole

  • Control: Benzimidazole (unsubstituted)

Functional GroupModeFrequency (cm⁻¹)Interpretation & Validation
Aromatic C-H Stretch3000 – 3100 Weak, sharp bands. Present in all analogs.
Aliphatic C-H Stretch2980 – 2850 Diagnostic: Confirms the presence of the N-ethyl group. Look for asymmetric (~2970) and symmetric (~2870) modes.
N-H StretchABSENT Critical Check: Unsubstituted benzimidazole shows a broad band at 3400–3200 cm⁻¹. The complete disappearance of this band confirms successful

-alkylation.
2. Fingerprint & Regioisomer Discrimination (1500 – 600 cm⁻¹)

This is the most challenging yet valuable region. The substitution pattern on the benzene ring dictates the Out-of-Plane (OOP) bending vibrations.

  • Scenario: Distinguishing 4-Bromo from 5-Bromo .

  • Mechanism: The number of adjacent aromatic hydrogens determines the OOP frequency.

RegioisomerSubstitution PatternAdjacent HydrogensExpected OOP Bend (cm⁻¹)
4-Bromo 1,2,3-Trisubstituted3 Adjacent (H5, H6, H7) ~780 – 760 cm⁻¹ (Strong)
5-Bromo 1,2,4-Trisubstituted2 Adjacent (H6, H7) + 1 Isolated (H4) ~860 – 800 cm⁻¹ (2 Adj) + ~880 cm⁻¹ (1 Iso)

*Note: "Trisubstituted" refers to the benzene ring counting the two bridgehead carbons as substituents.

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this standard operating procedure (SOP) designed for Diamond ATR.

Workflow Diagram

Protocol Step1 1. Background Collection (Air, 32 scans) Step2 2. Sample Deposition (Cover crystal completely) Step1->Step2 Step3 3. Apply Pressure (Ensure high contact, no gaps) Step2->Step3 Step4 4. Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) Step3->Step4 Step5 5. Validation Check Step4->Step5 Result1 Pass: No N-H peak Strong 760-780 cm⁻¹ band Step5->Result1 Criteria Met Result2 Fail: N-H peak present (Incomplete Alkylation) Step5->Result2 Criteria Failed

Figure 2: Step-by-step ATR acquisition protocol with built-in decision gates for synthesis validation.

Protocol Steps:
  • Instrument Prep: Clean ATR crystal with isopropanol. Collect background spectrum (air) to remove CO₂ and H₂O contributions.

  • Sample Loading: Place ~5 mg of solid 4-bromo-1-ethyl-1H-1,3-benzodiazole onto the crystal.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Caution: Do not over-tighten if the sample is brittle.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (or 400 cm⁻¹ if using CsI/extended range optics). Resolution: 4 cm⁻¹.[2] Scans: 16 or 32.

  • Data Processing: Apply Baseline Correction (if necessary) and ATR Correction (to adjust for penetration depth vs. wavelength).

References
  • Benzimidazole Core & Substitution Effects

    • Morgan, K. J.[3] "The infrared spectra of some simple benzimidazoles." Journal of the Chemical Society, 1961, 2343-2347.[3] Link

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.
  • Synthesis & Characterization of Ethyl-Benzimidazoles

    • "Molecular geometry and vibrational spectra of 2-ethyl-1H-benzo[d]imidazole...". ResearchGate, 2010. Link

  • C-Br Stretch Data

    • NIST Chemistry WebBook, SRD 69. "Benzoic acid, 4-bromo-, ethyl ester IR Spectrum."[4] (Used for C-Br aryl correlation). Link

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-bromo-1-ethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-bromo-1-ethyl-1H-1,3-benzodiazole, a halogenated heterocyclic compound.

Due to the specific nature of many research chemicals, a dedicated Safety Data Sheet (SDS) for 4-bromo-1-ethyl-1H-1,3-benzodiazole may not be readily available. Therefore, this protocol is synthesized from established best practices for the disposal of brominated and halogenated organic compounds, ensuring a cautious and compliant approach.[1][2][3]

Section 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. The structure of 4-bromo-1-ethyl-1H-1,3-benzodiazole suggests several potential hazards based on its chemical class (brominated aromatic heterocyclic compound).

  • Toxicity: Structurally similar compounds, such as 4-Bromo-1H-benzimidazole, are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] It is prudent to assume this compound shares similar toxicological properties.

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6] Improper disposal, such as drain disposal, is strictly prohibited.[7][8][9]

  • Combustion Byproducts: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen bromide, carbon monoxide, and nitrogen oxides.[10] This necessitates disposal via high-temperature incineration in a licensed facility equipped with appropriate scrubbers.[1][11]

Compound Profile: 4-bromo-1-ethyl-1H-1,3-benzodiazole
Chemical Class Halogenated Aromatic Heterocycle
Anticipated Hazards Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant, Environmental Hazard.[4][5][12]
Required PPE Chemical Splash Goggles, Lab Coat, Double Nitrile or Viton Gloves.[7][9]
Primary Disposal Route Licensed Hazardous Waste Incineration.[1]
Incompatibilities Strong oxidizing agents, strong acids, bases, and metals.[7][10]
Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate engineering controls and PPE are in use.

  • Engineering Controls: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5] Ensure an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards.[7][14]

    • Skin Protection: A fully buttoned lab coat is mandatory. Wear double nitrile gloves for splash protection; however, note that nitrile offers poor resistance to some halogenated hydrocarbons.[7][15] For extensive handling or spill cleanup, Viton gloves are recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[11][16]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[11]

Section 3: Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective, compliant disposal. Halogenated and non-halogenated waste streams must always be kept separate.[1][2][3][8]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Obtain a dedicated hazardous waste container clearly labeled for "Halogenated Organic Waste."[1][3] These containers are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green or white).[1][2] Polyethylene containers are generally preferred over metal cans, which can be corroded by acids formed from the decomposition of halogenated solvents.[7]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[3][8] Clearly list all chemical constituents, including solvents and the full chemical name "4-bromo-1-ethyl-1H-1,3-benzodiazole," along with their estimated percentages.[3] Inaccurate labeling is a common and serious compliance violation.

  • Deposit Waste:

    • Solid Waste: Collect pure compound waste, contaminated lab debris (e.g., weigh boats, contaminated filter paper), and spill cleanup materials in a dedicated container for solid halogenated waste. Sweep up solids carefully to avoid dust formation.[9][10][12]

    • Liquid Waste: Collect solutions containing the compound in a dedicated container for liquid halogenated waste.

  • Keep the Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[3][8]

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The storage location should be in secondary containment and away from incompatible materials.[7]

Section 4: Disposal Pathway Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing 4-bromo-1-ethyl-1H-1,3-benzodiazole.

G Disposal Workflow for 4-bromo-1-ethyl-1H-1,3-benzodiazole cluster_0 Generation & Assessment cluster_1 Waste Streams cluster_2 Collection Protocol cluster_3 Final Disposition Waste Waste Generation (4-bromo-1-ethyl-1H-1,3-benzodiazole) State Determine Physical State Waste->State Solid Solid Waste (e.g., pure compound, contaminated labware) State->Solid Solid or Contaminated Debris Liquid Liquid Waste (e.g., reaction mixtures, solutions) State->Liquid Liquid CollectSolid Collect in Labeled 'Solid Halogenated Waste' Container Solid->CollectSolid CollectLiquid Collect in Labeled 'Liquid Halogenated Waste' Container Liquid->CollectLiquid PPE Contaminated PPE (e.g., gloves, absorbent pads) CollectPPE Double-bag and place in 'Solid Halogenated Waste' Container PPE->CollectPPE Disposal Arrange Pickup by Licensed Hazardous Waste Contractor (for High-Temperature Incineration) CollectSolid->Disposal CollectLiquid->Disposal CollectPPE->Disposal

Caption: Decision workflow for proper segregation and disposal of waste.

Section 5: Spill & Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

  • Small Spills (Manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (double nitrile or Viton gloves, goggles, lab coat), absorb the spill with an inert, dry material like vermiculite or sand.[7]

    • Carefully sweep or scoop the absorbed material into a designated solid halogenated waste container.[9][10] Avoid creating dust.[9]

    • Clean the spill area, and place all cleaning materials and contaminated PPE into the waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the area until the emergency response team arrives.

Section 6: Regulatory Context

In the United States, the disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[17][18] As a spent halogenated solvent or compound, waste containing 4-bromo-1-ethyl-1H-1,3-benzodiazole would likely fall under the "F-listed" wastes (e.g., F001, F002) if mixed with certain solvents, or would be classified as a characteristic hazardous waste.[17][19] Regardless of the specific code, it must be managed through a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations. Always follow their specific procedures for waste pickup requests.

References

  • Hazardous Waste Segregation Guide. Bucknell University.

  • Standard Operating Procedure: Halogenated Solvents. Washington State University, Environmental Health & Safety.

  • Chapter 7.2 Organic Solvents. Cornell University, Environment, Health and Safety.

  • Hazardous Waste Reduction. University of California, Santa Cruz, Environmental Health and Safety.

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.

  • Chemical Resistance Reference Chart. Medicom.

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.

  • Safety Data Sheet: 4-Bromobenzoic acid. Thermo Fisher Scientific.

  • Safety Data Sheet: 2-Bromo-1,3-thiazole-4-carboxylic acid. Fisher Scientific.

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health and Radiation Safety.

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts.

  • Safety Data Sheet: 4-Bromobenzaldehyde. Sigma-Aldrich.

  • 4-Bromo-1H-benzimidazole Summary. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet: 4-Bromo-2,1,3-benzothiadiazole. Acros Organics.

  • Safety Data Sheet: 4-Bromo-1H-imidazole. Acros Organics.

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

  • Chemical Resistance Guide for Gloves. Duke University, Safety Office.

  • Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). U.S. Environmental Protection Agency.

  • MSDS of 4-Bromo-1,3-benzodioxole. Capot Chemical.

  • Safety Data Sheet: 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-. CymitQuimica.

  • Safety Data Sheet: 5-Bromo-1H-benzimidazole. Fisher Scientific.

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Environmental Science & Technology.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News.

  • Safety Data Sheet: 4-bromo-2,1,3-benzothiadiazole. ChemicalBook.

  • Which is the best way to recycle or neutralise Bromine? ResearchGate.

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Removal of Bromine from Polymer Blends. MDPI.

  • Chemical recycling of bromine-terminated polymers synthesized by ATRP. Royal Society of Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.